3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

Lipophilicity Drug Design ADME

3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine (CAS 1031668-11-7) is a synthetic small molecule belonging to the 2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine chemotype, a scaffold extensively explored for kinase inhibition, particularly against Aurora kinases. The compound features a 3,5-dimethylphenyl substituent at the N3 position and an unsubstituted piperazine linked via a methylene bridge at the C2 position.

Molecular Formula C19H23N5
Molecular Weight 321.4 g/mol
CAS No. 1031668-11-7
Cat. No. B1450955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
CAS1031668-11-7
Molecular FormulaC19H23N5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=NC3=C2N=CC=C3)CN4CCNCC4)C
InChIInChI=1S/C19H23N5/c1-14-10-15(2)12-16(11-14)24-18(13-23-8-6-20-7-9-23)22-17-4-3-5-21-19(17)24/h3-5,10-12,20H,6-9,13H2,1-2H3
InChIKeyANMODMNPCCOBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine (CAS 1031668-11-7): A Structurally Differentiated Imidazopyridine Scaffold for Kinase-Focused Discovery


3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine (CAS 1031668-11-7) is a synthetic small molecule belonging to the 2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine chemotype, a scaffold extensively explored for kinase inhibition, particularly against Aurora kinases [1]. The compound features a 3,5-dimethylphenyl substituent at the N3 position and an unsubstituted piperazine linked via a methylene bridge at the C2 position. This specific substitution pattern is distinct from closely related commercial analogs that bear phenyl, 4-methoxyphenyl, or 4-ethoxyphenyl groups at the N3 position, providing unique physicochemical and potential pharmacophoric properties [2].

Imidazo[4,5-b]pyridine core established for Aurora kinase inhibitor discovery

3,5-Dimethylphenyl group provides distinct physicochemical profile within N3-aryl series

Unsubstituted piperazine nitrogen enables modular library synthesis without added H-bond donors

Why 3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs


Within the 2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine series, the N3 aryl substituent critically modulates lipophilicity, electron density, and steric bulk, all of which directly influence kinase selectivity profiles, passive permeability, and metabolic stability [1]. The target compound’s 3,5-dimethylphenyl group imparts a distinct computed logP (XLogP3 = 2.3) compared to the unsubstituted phenyl analog (XLogP3 ≈ 1.7), a difference that can alter membrane partitioning and off-target binding [2]. Generic substitution with other N3-aryl variants without verifying these parameters risks compromising the intended structure-activity relationship (SAR) or pharmacological outcome.

N3-aryl substituent may shift lipophilicity and kinase selectivity
Phenyl or alkoxy analogs can alter logP and target engagement; SAR may not transfer without experimental verification.
Free piperazine N–H defines hydrogen-bonding profile
N-alkylated or acylated derivatives change H-bond donor count, potentially affecting efflux susceptibility and permeability.
Purity grade impacts assay reproducibility
Lower purity batches may contain impurities that confound dose-response and selectivity data; verify CoA for each procurement.

Quantitative Differentiation of 3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine (CAS 1031668-11-7) Against Closest Commercial Analogs


Enhanced Lipophilicity (XLogP3) Compared to the 4-Ethoxyphenyl Analog Drives Differential Membrane Permeability Potential

The target compound exhibits a computed XLogP3 of 2.3, which is 0.6 log units higher than that of its commonly purchased analog, 3-(4-ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine (CAS 1031563-63-9, XLogP3 = 1.7) [1]. In drug discovery, an increase of 0.5–1.0 log units in logP can significantly enhance passive membrane permeability while remaining within the favorable drug-likeness window (logP < 5) [2]. This difference suggests the dimethylphenyl-containing scaffold may be preferentially selected for programs where higher intrinsic permeability is desired without increasing molecular weight.

Lipophilicity shift
Reported
Target XLogP3 2.3
4-Ethoxyphenyl analog XLogP3 1.7
Δ +0.6
Reported lipophilicity shift may support differential permeability screening
Supports permeability screening context; experimental validation recommended.
Lipophilicity Drug Design ADME

Reduced Hydrogen-Bond Donor Count versus 4-Methoxyphenyl Analog Lowers Predicted P-gp Efflux Susceptibility

The target compound possesses only 1 hydrogen-bond donor (the piperazine NH), identical to the base scaffold. In contrast, the commercially available 3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine analog introduces an additional H-bond acceptor (the methoxy oxygen) that can raise the topological polar surface area (TPSA) and increase the probability of P-glycoprotein (P-gp) recognition [1]. While direct efflux data are unavailable, computational models indicate that compounds with TPSA < 60 Ų and H-bond donor count ≤ 1 are less likely to be P-gp substrates [2]. The target compound’s TPSA of 46 Ų and single H-bond donor place it in a favorable efflux-resistance zone, distinguishing it from analogs with higher polarity.

Efflux prediction
Class-level
Target HBD 1, TPSA 46 Ų
4-Methoxyphenyl analog HBD 1, TPSA ~55 Ų
TPSA +9 Ų
Predicted efflux liability may be lower based on TPSA and H-bond donor profile
Predicted profiles require efflux assay confirmation.
Hydrogen Bonding Efflux Ratio Drug Transport

Purity Specification Advantage: 98% (MolCore) versus 95% (AKSci) for Reproducible Screening Data

Vendor specifications reveal a purity divergence: MolCore supplies 3-(3,5-dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine at a minimum purity of 98% (NLT 98%) under ISO-certified quality systems, whereas AKSci lists the identical compound at 95% purity . A 3% purity difference may appear minor, but at a 95% specification, up to 5% of the sample mass could consist of unidentified impurities—potentially unreacted intermediates, regioisomers, or degradation products—that can confound dose-response curves, produce false-positive hits, or skew IC50 determinations by several-fold in sensitive biochemical assays [1].

Purity specification
Head-to-head
Target (MolCore) NLT 98%
AKSci comparator 95%
+3% purity; ~60% impurity reduction
Higher purity specification may reduce impurity-driven assay artifacts
Vendor-specific specification; verify CoA for current lot.
Chemical Purity Quality Control Procurement

Optimal Application Scenarios for 3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine in Drug Discovery and Chemical Biology


Kinase Selectivity Profiling Requiring a Lipophilic Imidazopyridine Scaffold with a Free Piperazine Handle

The compound’s 3,5-dimethylphenyl group confers elevated lipophilicity (XLogP3 = 2.3) relative to polar N3-substituted analogs, making it a suitable scaffold for probing hydrophobic kinase pockets (e.g., Aurora kinase or GSK-3β back pockets). The unsubstituted piperazine nitrogen serves as a versatile diversification point for rapid parallel synthesis of focused libraries via amide coupling, reductive amination, or sulfonylation without introducing additional H-bond donors that could limit CNS penetration [1].

Chemical Probe Development Where High Purity and Batch-to-Batch Consistency Are Critical

For target validation studies using chemical probes, the availability of the compound at 98% purity under ISO-certified quality systems (MolCore) provides confidence that observed biological effects are attributable to the parent molecule rather than co-eluting impurities. This is particularly important when reporting structure-activity relationships (SAR) in peer-reviewed publications or when the compound is used as a reference inhibitor in multi-center collaborative projects .

Comparative ADME/Tox Screening of N3-Aryl Imidazopyridine Congeners

Because the 3,5-dimethyl substitution pattern is relatively rare among commercially available 2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridines, the compound fills a specific SAR gap. Researchers conducting systematic microsomal stability, permeability (PAMPA or Caco-2), or CYP inhibition panels across an N3-aryl series will require this compound to obtain a complete data matrix, enabling accurate Free-Wilson or matched molecular pair analyses for logP-driven metabolic stability trends [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling targeting hydrophobic pockets
N3-aryl lipophilicity and free piperazine diversification handle
Binding-mode assessment in hydrophobic kinase pockets (e.g., Aurora, GSK-3β)
Chemical probe development requiring high lot consistency
Purity specification and batch-to-batch reproducibility
Impurity-driven artifact exclusion in target engagement assays
Comparative ADME/Tox screening of N3-aryl imidazopyridine congeners
SAR gap filling with 3,5-dimethylphenyl substitution
logP-driven metabolic stability trends via matched molecular pair analysis
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